molecular formula C7H6BrClO2 B12844894 4-Bromo-2-chloro-5-(hydroxymethyl)phenol

4-Bromo-2-chloro-5-(hydroxymethyl)phenol

Cat. No.: B12844894
M. Wt: 237.48 g/mol
InChI Key: YYFSTDPLBMHQKU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(hydroxymethyl)phenol typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 2-chloro-5-(hydroxymethyl)phenol using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective substitution of hydrogen atoms with bromine and chlorine .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-chloro-5-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The presence of bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-3-(hydroxymethyl)phenol
  • 4-Bromo-2-chlorophenol
  • 4-Bromo-5-chloro-2-(hydroxymethyl)phenol

Uniqueness

4-Bromo-2-chloro-5-(hydroxymethyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and hydroxymethyl groups allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

4-bromo-2-chloro-5-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrClO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,10-11H,3H2

InChI Key

YYFSTDPLBMHQKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Br)CO

Origin of Product

United States

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